2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetic acid
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Overview
Description
2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetic acid typically involves the reaction of 3-chloro-4-cyano-1,2-thiazole with a suitable sulfanyl acetic acid derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents like halogens or alkylating agents
Scientific Research Applications
2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic effects in treating diseases such as diabetes, cancer, and infections.
Industry: It is used in the development of agrochemicals and biocides
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the activation or inhibition of biochemical pathways. This interaction can result in various physiological effects, such as enzyme inhibition or receptor blockade .
Comparison with Similar Compounds
2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of a thiazole ring with a sulfanyl acetic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1872789-85-9 |
---|---|
Molecular Formula |
C6H3ClN2O2S2 |
Molecular Weight |
234.7 |
Purity |
95 |
Origin of Product |
United States |
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